5-chloro-2-hydroxybenzenesulfonamide
Overview
Description
5-chloro-2-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C6H6ClNO3S and a molecular weight of 207.64 g/mol . It is a derivative of benzenesulfonamide, where a chlorine atom is substituted at the 5th position and a hydroxyl group at the 2nd position of the benzene ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
5-Chloro-2-hydroxybenzenesulfonamide, also known as Benzenesulfonamide, 5-chloro-2-hydroxy-, is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folic acid synthesis, respectively .
Mode of Action
The compound’s mode of action is primarily through the inhibition of bacterial DNA synthesis . It achieves this by competitively inhibiting the enzymes it targets, thereby disrupting the normal functioning of these enzymes .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt fluid balance and ion transport, while the inhibition of dihydropteroate synthetase can interfere with the synthesis of folic acid, a vital component for DNA synthesis .
Result of Action
The result of the compound’s action is the disruption of normal cellular processes in bacteria, leading to their inability to proliferate . This makes sulfonamides effective as antibacterial agents .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors . For instance, the presence of other bacteria can affect the compound’s efficacy. Additionally, the compound’s stability could be affected by factors such as pH and temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxybenzenesulfonamide can be achieved through several methods. One common approach involves the sulfonation of 5-chloro-2-hydroxybenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide . Another method includes the direct oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride, followed by reaction with amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation processes using chlorosulfonic acid and subsequent amination reactions. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxybenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form sulfonic acids.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonic acids and related compounds.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-hydroxybenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial and anticancer properties.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-hydroxybenzenesulfonamide: Lacks the chlorine substitution, leading to different reactivity and biological activity.
5-chloro-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a hydroxyl group, affecting its chemical properties and applications.
Uniqueness
5-chloro-2-hydroxybenzenesulfonamide is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-hydroxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,(H2,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJFFXNIQFWAIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536798 | |
Record name | 5-Chloro-2-hydroxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82020-64-2 | |
Record name | 5-Chloro-2-hydroxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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